4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amino group of 4-nitroaniline. The reaction is usually conducted in an organic solvent like acetone or dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetone).
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride in an alcohol solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Reduction: 4,6-Dichloro-N-(4-aminophenyl)-1,3,5-triazin-2-amine.
Oxidation: Oxidized derivatives, although specific products depend on the conditions used.
Scientific Research Applications
4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N-(4-methylphenyl)-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Uniqueness
4,6-Dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the nitro group can be reduced to an amino group, providing a pathway for further chemical modifications .
Properties
CAS No. |
2352-36-5 |
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Molecular Formula |
C9H5Cl2N5O2 |
Molecular Weight |
286.07 g/mol |
IUPAC Name |
4,6-dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H5Cl2N5O2/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)16(17)18/h1-4H,(H,12,13,14,15) |
InChI Key |
YWQPGUGZNVYZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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